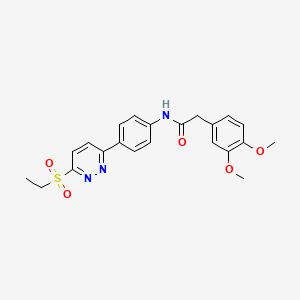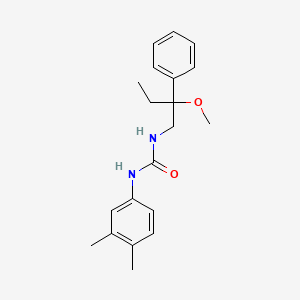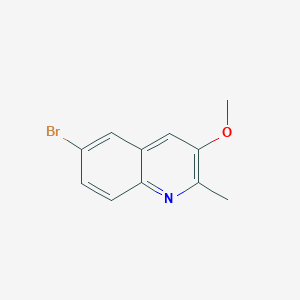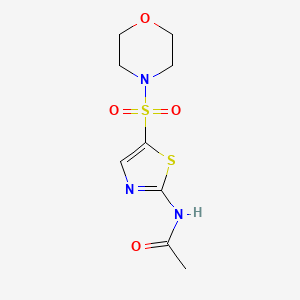
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as Compound 1, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively investigated. In
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, further supporting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Another area of interest is the investigation of the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1, as well as its toxicity profile. Finally, the potential use of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 in combination with other therapeutic agents should be explored to determine its synergistic effects.
Conclusion:
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 is a novel small molecule compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively investigated. Further research is needed to determine its potential as a therapeutic agent and to investigate its mechanism of action and toxicity profile.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 4-(6-bromopyridazin-3-yl)aniline to give 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-31(27,28)22-12-10-18(24-25-22)16-6-8-17(9-7-16)23-21(26)14-15-5-11-19(29-2)20(13-15)30-3/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHLWDIKJUQRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)

![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)





![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
